molecular formula C19H17N3O2 B11684940 N'-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide

N'-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide

Cat. No.: B11684940
M. Wt: 319.4 g/mol
InChI Key: ZQNUMMUFHGNMNO-UDWIEESQSA-N
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Description

N’-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a Schiff base compound derived from the condensation of 4-methoxybenzaldehyde and 2-methylquinoline-4-carbohydrazide. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with transition metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-methylquinoline-4-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours until the product precipitates out .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

N’-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its biological activity.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial and anticancer activities are believed to be due to its ability to interfere with cellular processes by binding to metal ions and disrupting enzyme function .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N’-[(E)-(4-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide is unique due to its specific structural features, such as the presence of a methoxy group and a quinoline ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar Schiff base compounds .

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C19H17N3O2/c1-13-11-17(16-5-3-4-6-18(16)21-13)19(23)22-20-12-14-7-9-15(24-2)10-8-14/h3-12H,1-2H3,(H,22,23)/b20-12+

InChI Key

ZQNUMMUFHGNMNO-UDWIEESQSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=C(C=C3)OC

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=C(C=C3)OC

Origin of Product

United States

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